

Investigational Studies of Velagliflozin in Equines: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Velagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has emerged as a promising therapeutic agent for managing insulin dysregulation (ID) and preventing associated endocrinopathic laminitis in equines. Insulin dysregulation, a key component of Equine Metabolic Syndrome (EMS), is characterized by hyperinsulinemia and is a major risk factor for the development of laminitis, a debilitating and painful condition.[1] This technical guide provides an in-depth overview of the investigational studies of **Velagliflozin** in horses and ponies, consolidating key findings on its efficacy, safety, and mechanism of action. The information is intended for researchers, scientists, and drug development professionals in the veterinary field.

Mechanism of Action: SGLT2 Inhibition in the Equine Kidney

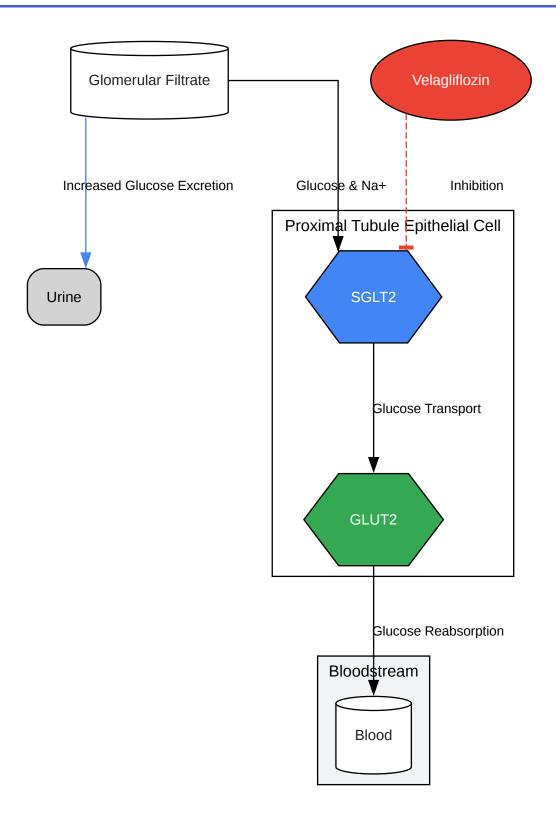
Velagliflozin exerts its therapeutic effect by targeting SGLT2, a protein primarily expressed in the proximal renal tubules responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. By inhibiting SGLT2, **Velagliflozin** effectively blocks this reabsorption, leading to increased urinary glucose excretion (glucosuria).[2] This process lowers blood glucose concentrations, which in turn reduces the stimulus for insulin secretion from the pancreas, thereby addressing the hyperinsulinemia central to ID.[2][3]



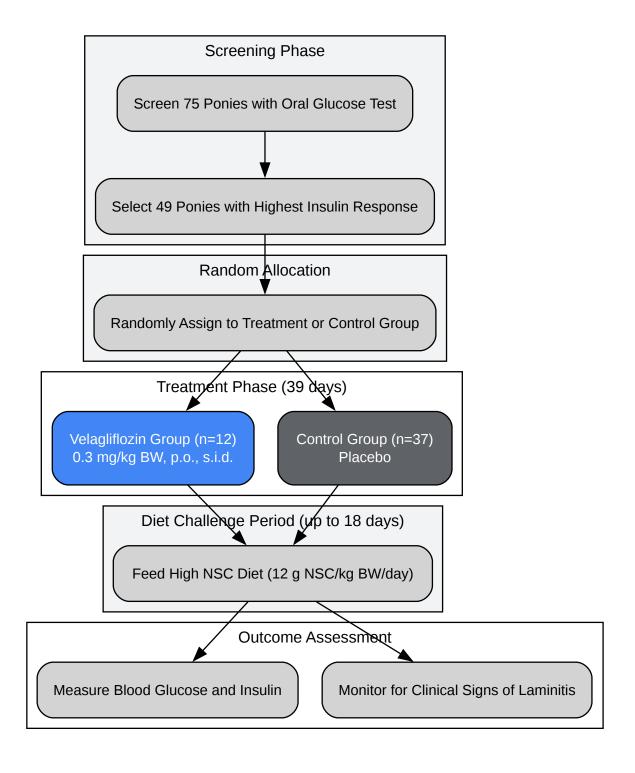


Signaling Pathway of Velagliflozin









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